molecular formula C8H10BrN3O2 B13609024 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine

3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine

Cat. No.: B13609024
M. Wt: 260.09 g/mol
InChI Key: QQSGGAAWOXJCLR-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine typically involves the nitration of 5-bromo-2-aminopyridine followed by subsequent functional group transformations. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Thiols, amines, sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is unique due to the presence of both the propan-1-amine side chain and the nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

3-(5-bromo-3-nitropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10BrN3O2/c9-6-4-8(12(13)14)7(11-5-6)2-1-3-10/h4-5H,1-3,10H2

InChI Key

QQSGGAAWOXJCLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CCCN)Br

Origin of Product

United States

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